L-Phenylalanine, N-[3-(4-hydroxy-3-Methoxyphenypropyl]-L-a-aspartyl-, 2-Methyl ester Suppliersl)
Description
This compound, systematically named N-[N-[3-(3-hydroxy-4-methoxyphenyl)propyl]-L-α-aspartyl]-L-phenylalanine 1-methyl ester (CAS: 714229-20-6), is better known as Advantame, a high-intensity sweetener approved for food use . It is synthesized via N-alkylation of aspartame (L-α-aspartyl-L-phenylalanine methyl ester) with 3-(3-hydroxy-4-methoxyphenyl)propionaldehyde, followed by purification . Its molecular formula is C₂₄H₃₀N₂O₇·H₂O, with a molecular weight of 476.51 g/mol .
Properties
IUPAC Name |
3-[3-(4-hydroxy-3-methoxyphenyl)propylamino]-4-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O7/c1-32-21-14-17(10-11-20(21)27)9-6-12-25-18(15-22(28)29)23(30)26-19(24(31)33-2)13-16-7-4-3-5-8-16/h3-5,7-8,10-11,14,18-19,25,27H,6,9,12-13,15H2,1-2H3,(H,26,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCONIUDAZOIBGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCCNC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The aldehyde precursor undergoes nucleophilic attack by the amine group of aspartame, followed by hydrogenation to stabilize the secondary amine bond. Key parameters include:
Post-reaction, the catalyst is removed via filtration, and the product is isolated through solvent evaporation. HPLC analysis confirms a 71% yield with minimal byproducts.
Chemoenzymatic Synthesis of Precursors
Phenylalanine ammonia lyase (PAL)-catalyzed amination provides enantiomerically pure phenylalanine derivatives, which serve as critical intermediates. A one-pot chemoenzymatic deracemization approach achieves >99% enantiomeric excess (ee) for D- or L-phenylalanine precursors.
Enzyme Optimization
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Screening : High-throughput solid-phase assays identify PAL variants with enhanced activity toward non-natural phenylalanines.
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Deracemization : Stereoselective oxidation (e.g., using L-amino acid oxidase) and nonselective reduction (e.g., NaBH₄) resolve racemic mixtures.
This method reduces reliance on chiral chromatography, lowering production costs for optically pure aspartame.
Condensation and Hydrogenation Strategies
Alternative routes employ condensation of isovanillin with vinyl acetate, followed by reductive amination. A patented process (Scheme 4) achieves 72% yield through:
Key Steps :
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Aldol Condensation : Isovanillin reacts with vinyl acetate in methanol at 80°C for 12 hours, forming (4-methoxy-3-hydroxy)cinnamaldehyde.
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Reductive Amination : The aldehyde intermediate reacts with aspartame using NaBH₄ and acetic acid, yielding an enamine intermediate.
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Hydrogenation : Pd/C-mediated hydrogenation at 50 psi for 10 hours saturates the double bond, producing Advantame.
Solvent and Catalyst Optimization
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Solvent : Methanol-water mixtures improve intermediate solubility.
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Catalyst Loading : 5% Pd/C (0.1 g per 3.0 g substrate) balances activity and cost.
Hydrolysis and Esterification of Aspartame Intermediates
Aspartame’s methyl ester group is introduced via controlled hydrolysis and re-esterification. A regioselective process achieves >95% purity through:
Hydrolysis Conditions :
Re-Esterification :
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Methanol:HCl Ratio : 1:0.5 molar ratio ensures complete esterification.
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Precipitation : Advantame hydrochloride crystallizes from aqueous methanol, yielding 78% pure product.
Comparative Analysis of Methodologies
Optimization of Reaction Conditions
Temperature and Pressure
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine, N-[3-(4-hydroxy-3-Methoxyphenypropyl]-L-a-aspartyl-, 2-Methyl ester Suppliersl undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions are essential in the synthesis of this compound, particularly in the conversion of intermediates.
Substitution: Substitution reactions can modify the functional groups on the phenyl ring, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include palladium-carbon, dialuminum hydride, and various oxidizing agents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions yield the desired sweetener compound.
Scientific Research Applications
Introduction to L-Phenylalanine, N-[3-(4-hydroxy-3-Methoxyphenypropyl]-L-a-aspartyl-, 2-Methyl Ester
L-Phenylalanine, N-[3-(4-hydroxy-3-methoxyphenyl)propyl]-L-alpha-aspartyl-, 2-methyl ester, commonly referred to as Advantame, is a synthetic compound primarily recognized for its application as a high-potency artificial sweetener. It is derived from L-phenylalanine and L-aspartic acid, featuring a unique molecular structure that enhances its sweetness profile significantly compared to traditional sweeteners. This compound has garnered attention in various fields, including food science, pharmacology, and biochemistry.
Food Industry
High-Potency Sweetener
Advantame is primarily used as an artificial sweetener in food and beverage products. Its sweetness is approximately 20,000 times that of sucrose, making it an attractive option for low-calorie and sugar-free formulations. The compound is stable under heat and acidic conditions, which allows it to be used in cooking and baking without losing its sweetness.
| Application Area | Specific Uses |
|---|---|
| Beverages | Soft drinks, flavored waters |
| Dairy Products | Yogurts, ice creams |
| Confectionery | Candies, chocolates |
| Baked Goods | Cakes, cookies |
Pharmaceutical Industry
Potential Therapeutic Applications
Research indicates that L-Phenylalanine derivatives may have therapeutic benefits. Studies are ongoing to explore its role in treating metabolic disorders and its potential effects on mood regulation due to its influence on neurotransmitter synthesis.
Biochemical Research
Model Compound in Studies
The compound serves as a model for studying synthetic methods and reaction mechanisms in organic chemistry. Its unique structure allows researchers to investigate the interactions between amino acids and other biological molecules.
Safety and Regulatory Status
Advantame has been approved by several regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA), for use as a food additive. Its safety profile has been extensively studied, showing no significant adverse effects when consumed within established acceptable daily intake levels.
Study 1: Sweetness Intensity Evaluation
A comparative study was conducted to evaluate the sweetness intensity of Advantame against other sweeteners like aspartame and sucralose. The findings demonstrated that Advantame provided a superior sweetness profile with minimal aftertaste, making it suitable for various applications in the food industry.
Study 2: Stability Under Processing Conditions
Research assessed the stability of Advantame during high-temperature processing typical in food manufacturing. Results indicated that Advantame maintained its sweetness potency even after exposure to elevated temperatures for extended periods, confirming its suitability for baked goods.
Mechanism of Action
The mechanism of action of L-Phenylalanine, N-[3-(4-hydroxy-3-Methoxyphenypropyl]-L-a-aspartyl-, 2-Methyl ester Suppliersl involves its interaction with taste receptors on the tongue. The compound binds to sweet taste receptors, triggering a signal transduction pathway that results in the perception of sweetness. The molecular targets include specific G-protein-coupled receptors that are activated upon binding of the sweetener .
Comparison with Similar Compounds
Key Properties :
- Sweetness potency : ~20,000 times sweeter than sucrose .
- Solubility: Slightly soluble in methanol and DMSO; typically supplied as a white-to-off-white solid .
- Regulatory status: Compliant with FAO/WHO specifications for residual solvents (methanol ≤500 mg/kg, ethyl acetate ≤500 mg/kg) and impurities (≤1.5% related substances) .
Primary Suppliers :
- Xiamen Shindano Biotechnology Co., Ltd. (China)
- TargetMol Chemicals Inc. (USA)
- Shanghai Domen International Co., Ltd. (China)
Pricing ranges from $205 to $2,200 for 25–250 mg quantities .
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Advantame belongs to a class of aspartyl dipeptide ester derivatives modified with aromatic substituents. Below is a comparative analysis with key analogs:
Biological Activity
L-Phenylalanine, N-[3-(4-hydroxy-3-methoxyphenyl)propyl]-L-a-aspartyl-, 2-methyl ester, commonly referred to as a derivative of aspartame, is a compound with notable biological activities. This article explores its properties, mechanisms of action, and implications for health and nutrition.
Chemical Structure and Properties
The compound is a dipeptide consisting of L-phenylalanine and L-aspartic acid linked via an amide bond. The addition of a methoxyphenylpropyl group enhances its solubility and sweetness profile. Its chemical formula is , with a molecular weight of approximately 480.53 g/mol .
Sweetness Profile
L-Phenylalanine derivatives, particularly aspartame and its methyl ester forms, are recognized for their intense sweetness—reportedly up to 160 times sweeter than sucrose . This property has made them popular in food and beverage formulations as low-calorie sweeteners .
The sweetness is attributed to the interaction of the compound with taste receptors on the tongue, specifically the T1R2/T1R3 receptor complex. Upon binding, it activates signaling pathways that result in the perception of sweetness .
Metabolism
L-Phenylalanine is an essential amino acid that plays a critical role in protein synthesis and neurotransmitter production, particularly dopamine. The metabolism of L-phenylalanine involves conversion to tyrosine, which is crucial for the synthesis of catecholamines .
Neurotransmitter Synthesis
Research indicates that phenylalanine supplementation can influence neurotransmitter levels. For instance, increased availability of phenylalanine may enhance dopamine synthesis, potentially benefiting mood regulation and cognitive function .
Antibacterial Activity
Recent studies have explored the antibacterial properties of phenylalanine-based compounds. A study investigating surfactants derived from phenylalanine demonstrated significant antibacterial efficacy against various strains, suggesting potential applications in antimicrobial formulations .
Case Studies and Clinical Trials
- Sweetener Efficacy : A sensory evaluation study showed that blends containing aspartylphenylalanine methyl ester did not differ significantly in taste quality from traditional sweeteners like sucrose. This highlights its potential for use in sugar-free products without compromising flavor .
- Weight Management : Clinical trials have suggested that low-calorie sweeteners can assist in weight management by reducing overall caloric intake without sacrificing sweetness .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₄ |
| Molecular Weight | 480.53 g/mol |
| Sweetness Relative to Sucrose | 160 times sweeter |
| Solubility | High in water |
Q & A
Q. What are the validated synthetic routes for Advantame, and how do reaction conditions influence yield and purity?
Advantame is synthesized via a condensation reaction between vanillin (a derivative of 3-hydroxy-4-methoxybenzaldehyde) and aspartame under controlled catalytic conditions. Key parameters include pH (optimized near neutrality), temperature (typically 40–60°C), and solvent selection (aqueous-organic biphasic systems to enhance solubility and reduce side reactions) . Enzymatic methods using thermolysin-like proteases have also been explored, achieving higher stereochemical control but requiring rigorous purification to remove unreacted substrates and byproducts .
Q. Which analytical techniques are recommended for quantifying Advantame and its impurities in experimental matrices?
High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is the gold standard. A typical method uses a C18 column (5 µm, 250 mm × 4.6 mm) with a mobile phase of acetonitrile:water (30:70 v/v) containing 0.1% trifluoroacetic acid. Retention times for key analytes include:
| Compound | Retention Time (min) |
|---|---|
| Aspartame | 7.156 |
| Advantame | 56.894 |
| Advantame Acid | 29.250 |
| N-Alkyl-AAPM (impurity) | 27.664 |
| Mass spectrometry (LC-MS/MS) is advised for structural confirmation of degradation products . |
Q. What stability profiles must be considered during storage and experimental use?
Advantame degrades under acidic (pH < 3) or high-temperature (>80°C) conditions, forming advantame acid (via ester hydrolysis) and vanillyl derivatives. Stability studies recommend storage at 4°C in airtight, light-protected containers with desiccants to prevent hygroscopic degradation. Accelerated stability testing (40°C/75% RH for 6 months) shows <2% decomposition under optimal conditions .
Q. How does Advantame’s regulatory status impact its use in food-related research?
Advantame is approved under Codex Alimentarius and GB 2760-2024 (China) as a food sweetener (INS 19.026) with a maximum permitted level of 30 mg/kg in select products. Researchers must adhere to purity specifications (≥99% by HPLC), residual solvent limits (e.g., methanol <50 ppm), and heavy metal thresholds (Pb <1 ppm, As <0.5 ppm) .
Advanced Research Questions
Q. What in vivo models are suitable for evaluating Advantame’s metabolic and toxicological profiles?
Rat and rabbit models are validated for teratogenicity studies, with oral doses up to 1,000 mg/kg/day showing no adverse effects on fetal development. Key endpoints include maternal weight gain, organ histopathology, and plasma metabolite profiling (e.g., phenylalanine levels). Mutagenicity assays (Ames test, micronucleus) confirm no genotoxic risk at physiologically relevant concentrations .
Q. How does Advantame’s structure-activity relationship (SAR) compare to other high-intensity sweeteners?
The 3-(3-hydroxy-4-methoxyphenyl)propyl side chain enhances Advantame’s binding affinity to the T1R2/T1R3 sweet taste receptor compared to aspartame. Molecular dynamics simulations reveal that the methoxy group stabilizes hydrophobic interactions, while the hydroxyl group forms hydrogen bonds with Gln299 and Asn44 residues. This dual interaction confers ~20,000× the sweetness potency of sucrose .
Q. What strategies mitigate interference from Advantame in multi-component food matrices during analysis?
Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) effectively isolates Advantame from matrices containing emulsifiers (e.g., quillaia extract) or antioxidants (e.g., ascorbyl palmitate). Method validation requires spike-recovery tests (85–115% recovery) and matrix-matched calibration to account for ion suppression/enhancement in LC-MS/MS .
Q. What are the mechanistic implications of Advantame’s interaction with other sweeteners or flavor enhancers?
Synergistic effects with sucralose or acesulfame-K amplify sweetness perception by co-activating T1R2/T1R3 receptors. Conversely, antagonism occurs with thaumatin due to competitive binding at the receptor’s Venus flytrap domain. Isothermal titration calorimetry (ITC) quantifies binding affinities (Kd ≈ 1.2 µM for Advantame alone vs. Kd ≈ 0.8 µM in synergistic blends) .
Data Contradictions and Resolution
- Synthesis Yield Discrepancies : Enzymatic methods (70–80% yield ) conflict with chemical synthesis (50–60% yield ). Resolution: Enzymatic routes favor purity but require costlier biocatalysts; chemical methods are scalable but necessitate downstream purification.
- Stability in Acidic Beverages : Some studies report <5% degradation at pH 3.0 , while others note 10–15% hydrolysis . Resolution: Variability arises from matrix composition (e.g., citric acid vs. phosphoric acid buffers).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
